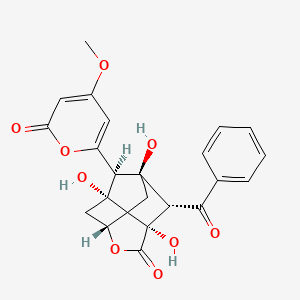
5,6-Dichloropyridine-2,3-diamine
Descripción general
Descripción
5,6-Dichloropyridine-2,3-diamine is a chemical compound with the molecular formula C5H5Cl2N3 . It is used in various fields of chemistry .
Synthesis Analysis
The synthesis of 5,6-Dichloropyridine-2,3-diamine involves several steps. One of the common protocols involves the substitution of chlorine atoms by fluorine . The resultant compound is then filtered and washed with water and ethanol .Molecular Structure Analysis
The molecular structure of 5,6-Dichloropyridine-2,3-diamine consists of a pyridine ring with two chlorine atoms and two amine groups attached to it .Chemical Reactions Analysis
5,6-Dichloropyridine-2,3-diamine can undergo various chemical reactions. For instance, it can react with organolithium reagents to form different classes of polyhalogenated compounds . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of these reactions .Physical And Chemical Properties Analysis
5,6-Dichloropyridine-2,3-diamine is a solid compound . Its molecular weight is 178.02 . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
1. Synthesis of New Imidazopyridine Nucleoside Derivatives 5,6-Dichloropyridine-2,3-diamine has been used in the synthesis of new imidazopyridine nucleoside derivatives . These derivatives were designed as analogues of Maribavir, a benzimidazole nucleoside that inhibits the replication of Human Cytomegalovirus (HCMV) .
Antiviral Research
The synthesized imidazopyridine nucleoside derivatives, which are considered as 4-(or 7)-aza-d-isosters of Maribavir, were evaluated for their potential antiviral activity . Although the new compounds possessed only a slight structural modification when compared to the original drug, they were not endowed with interesting antiviral activity .
Antiproliferative Research
Some of the synthesized imidazopyridine nucleoside derivatives showed promising cytotoxic potential . This suggests that 5,6-Dichloropyridine-2,3-diamine could be used in the development of new antiproliferative agents .
4. Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters 2,5-Dichloropyridine, a compound similar to 5,6-Dichloropyridine-2,3-diamine, has been used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters . It’s possible that 5,6-Dichloropyridine-2,3-diamine could be used in a similar manner.
Cross-Coupling Reactions
2,5-Dichloropyridine undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as catalyst . Given the structural similarity, 5,6-Dichloropyridine-2,3-diamine might also be used in such reactions.
Synthesis of 2-Chloropyridines
Chloropyridines can be synthesized from 2-chloropyridine, which can be created from 2-amino-6-chloropyridine . Given the structural similarity, 5,6-Dichloropyridine-2,3-diamine might also be used in the synthesis of chloropyridines.
Safety and Hazards
5,6-Dichloropyridine-2,3-diamine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Propiedades
IUPAC Name |
5,6-dichloropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGCWQGIACIHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542129 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloropyridine-2,3-diamine | |
CAS RN |
97941-89-4 | |
| Record name | 5,6-Dichloropyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloropyridine-2,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)






![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)

